

Grepaflloxacin absorption, distribution, metabolism, and excretion (ADME) profile

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Compound of Interest

Compound Name: Grepaflloxacin

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An In-Depth Technical Guide to the ADME Profile of Grepaflloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **grepaflloxacin**, a fluoroquinolone antibiotic. The information is compiled from various scientific studies to support research and development activities.

Absorption

Grepaflloxacin is rapidly and extensively absorbed following oral administration.^[1] The absolute bioavailability of **grepaflloxacin** tablets is approximately 70%.^[1] The rate and extent of absorption are not significantly affected by food or an elevated intragastric pH, allowing for dosing without regard to meals.^{[2][3]}

Pharmacokinetic Parameters (Single Oral Dose)

Dose	N	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	T½ (h)	Reference
400 mg	6	1.5	2.0	-	5.2	[4]
600 mg	12	1.98 ± 0.52	-	-	12.12 ± 3.93	[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; N: Number of subjects. Data are presented as mean or mean ± standard deviation.

Pharmacokinetic Parameters (Multiple Oral Doses)

Studies involving multiple oral doses of 600 mg once daily for 7 days have also been conducted.[6]

Experimental Protocols

Absolute Bioavailability Study: The absolute bioavailability of **grepafloxacin** was determined by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration in separate crossover studies involving healthy male volunteers.[1] [2] Blood samples were collected at various time points post-administration, and plasma concentrations of **grepafloxacin** were determined using a validated high-performance liquid chromatography (HPLC) method.[7]

Food and Gastric pH Effect Study: Two open-label crossover studies were conducted in healthy male volunteers. In the food-effect study, subjects received a 600 mg single dose of **grepafloxacin** either after an overnight fast or after a standard high-fat meal. In the gastric pH study, subjects received a 400 mg single dose of **grepafloxacin** alone or after administration of famotidine to maintain an intragastric pH above 6. Pharmacokinetic parameters were determined from plasma concentration-time data.[2]

Distribution

Grepafloxacin exhibits extensive tissue distribution, with an apparent volume of distribution (Vd) of approximately 5.07 ± 0.95 L/kg after a 400 mg oral dose.[8] This large Vd suggests

wide penetration into extravascular spaces.[8] The binding of **grepafloxacin** to human plasma proteins is relatively low, at approximately 50%.

Grepafloxacin achieves high concentrations in various tissues and fluids, including the lungs, genital tissues, bile, and gallbladder, often exceeding corresponding serum concentrations.[3] It also accumulates in polymorphonuclear leucocytes.[3]

Experimental Protocols

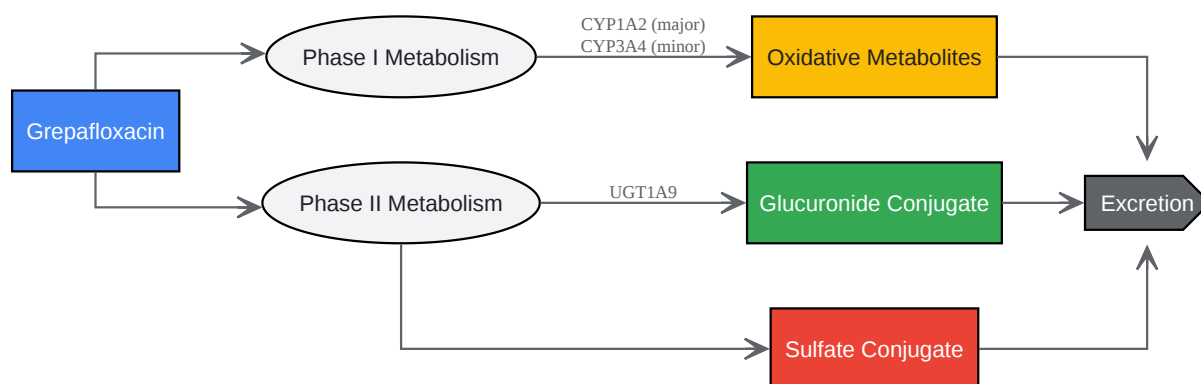
Protein Binding Assay (Equilibrium Dialysis): The extent of plasma protein binding can be determined in vitro using equilibrium dialysis. Human plasma is incubated with a known concentration of **grepafloxacin**. A semipermeable membrane separates the plasma from a protein-free buffer. At equilibrium, the concentration of unbound **grepafloxacin** in the plasma water is equal to the concentration in the buffer. The percentage of protein binding is calculated from the difference between the total and unbound drug concentrations.

Metabolism

Grepafloxacin is primarily eliminated through hepatic metabolism.[3][9] The major metabolic pathway is glucuronidation, with minor contributions from sulfate conjugation and oxidative metabolism.[9]

The oxidative metabolites are formed mainly by the cytochrome P450 enzyme CYP1A2, with minor involvement of CYP3A4.[9] The major glucuronide conjugate is formed via UDP-glucuronosyltransferase 1A9 (UGT1A9). The nonconjugated metabolites have minimal antimicrobial activity compared to the parent drug, and the conjugated metabolites are inactive.[9]

Signaling Pathway for Grepafloxacin Metabolism



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Caption: Metabolic pathways of **grepafloxacin**.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes: To identify the enzymes responsible for **grepafloxacin** metabolism, in vitro studies are conducted using human liver microsomes. **Grepafloxacin** is incubated with microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions). The formation of metabolites is monitored over time using analytical techniques like HPLC or liquid chromatography-mass spectrometry (LC-MS). Specific chemical inhibitors or recombinant human enzymes can be used to identify the individual CYP and UGT isoforms involved.

Excretion

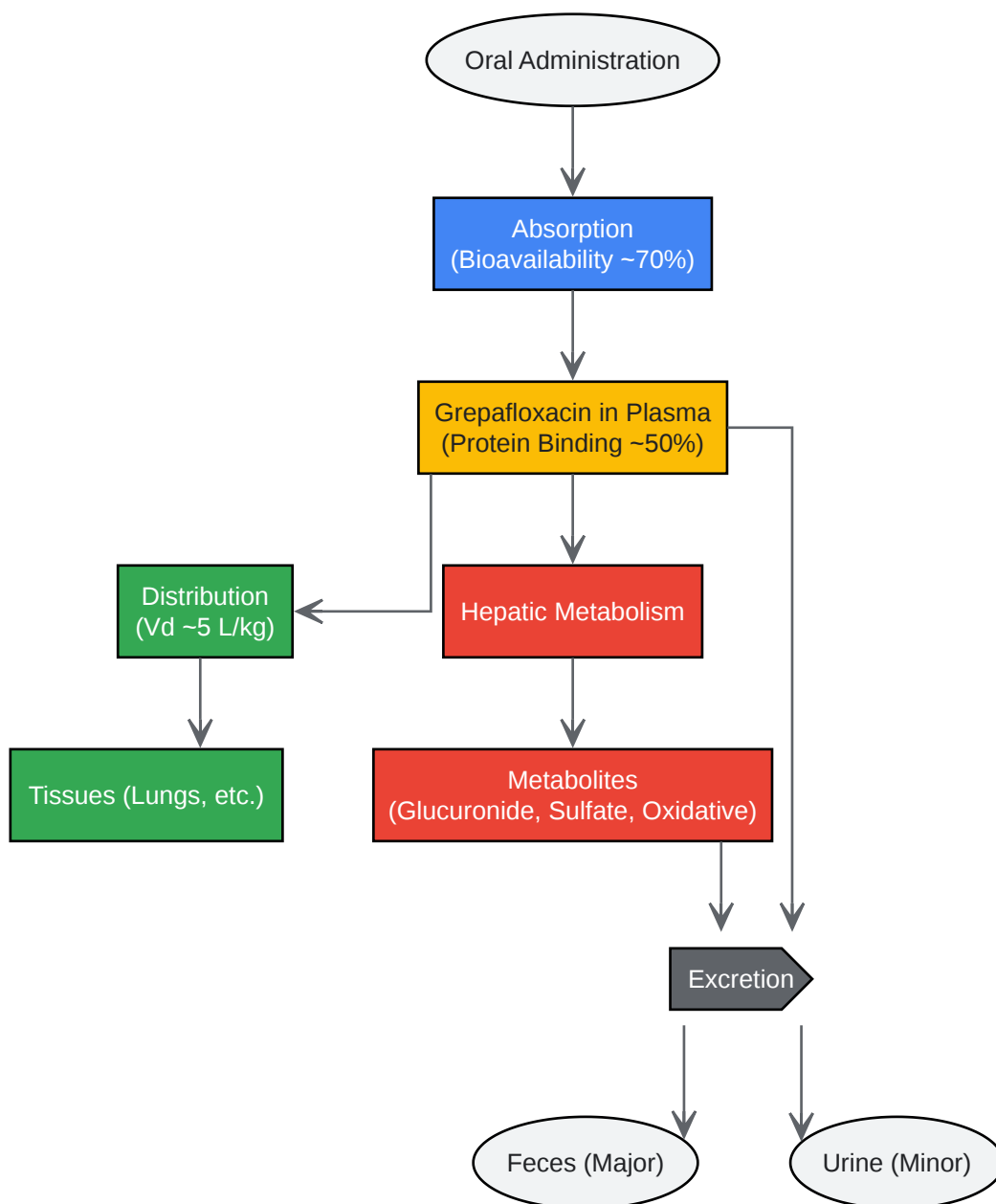
Grepafloxacin and its metabolites are primarily excreted in the feces, with renal clearance accounting for only 10-15% of the administered dose.[3] Biliary excretion is a significant route of elimination for both the parent drug and its glucuronide metabolite.[10]

Excretion Profile

Route	Parent Drug	Metabolites	Total
Urine	8.3% (as unchanged drug)[4]	-	10-15% of total dose[3]
Feces	Major route[3]	Major route[3]	~85-90% of total dose

Data on the specific percentages of metabolites in urine and feces are not fully detailed in the available literature.

ADME Workflow Diagram



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Caption: Overall ADME process for **grepafloxacin**.

Experimental Protocols

Mass Balance Study: A human mass balance study, typically using a radiolabeled form of **grepafloxacin** (e.g., ^{14}C -**grepafloxacin**), is the definitive method to determine the routes and extent of excretion. After administration of a single dose to healthy volunteers, urine and feces are collected for an extended period. The total radioactivity in each matrix is measured to determine the percentage of the dose excreted by each route. The parent drug and its metabolites are then identified and quantified in the collected samples using techniques like LC-MS/MS to create a complete excretion profile.

Analytical Method for Quantification in Biological Fluids (HPLC): A common method for the determination of **grepafloxacin** in plasma and urine is reversed-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[7]

- **Sample Preparation:** Plasma samples typically undergo protein precipitation followed by liquid-liquid extraction. Urine samples may be diluted before injection.
- **Chromatographic Conditions:** A C18 reversed-phase column is commonly used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
- **Detection:** UV detection is often set at a wavelength of around 280 nm.
- **Quantification:** The concentration of **grepafloxacin** is determined by comparing the peak area of the analyte to that of an internal standard and referencing a standard curve.

Drug Interactions

Grepafloxacin has been shown to interact with theophylline, necessitating a reduction in theophylline dosage when co-administered.[3] As it is a substrate for CYP1A2 and to a lesser extent CYP3A4, there is a potential for interactions with inhibitors or inducers of these enzymes.

Special Populations

- **Renal Impairment:** The pharmacokinetics of **grepafloxacin** are not significantly altered in patients with renal impairment, and therefore, dose adjustments are generally not required. [11]

- Hepatic Impairment: In patients with hepatic impairment, peak plasma concentrations, AUC, and renal excretion of **grepafloxacin** are increased.[3]
- Age and Gender: While some gender-related differences in pharmacokinetics have been observed, these are primarily attributed to variations in body weight and are not considered clinically significant. Age does not appear to have a clinically important effect on the pharmacokinetics of **grepafloxacin**. [6]

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